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Compound of Interest

Compound Name: Pyridazine-3-carboxylic acid

Cat. No.: B130350 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for

pyridazine-3-carboxylic acid, a crucial heterocyclic building block in medicinal chemistry and

drug development. The document details various synthetic strategies, complete with

experimental protocols, quantitative data, and visual representations of the reaction pathways

to aid in laboratory-scale and industrial production.

Introduction
Pyridazine-3-carboxylic acid is a key intermediate in the synthesis of a wide array of

biologically active compounds. Its derivatives have shown promise in various therapeutic areas,

acting as antimicrobial, anti-inflammatory, and anticancer agents. The strategic placement of

the carboxylic acid group on the pyridazine ring allows for diverse functionalization, making it a

versatile scaffold for drug design. This guide explores the most common and effective methods

for its synthesis, providing researchers with the necessary information to select and implement

the most suitable pathway for their specific needs.

Core Synthesis Pathways
Four primary synthetic routes to pyridazine-3-carboxylic acid and its derivatives have been

identified and are detailed below:
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Oxidation of 3-Methylpyridazine: A common and scalable method involving the oxidation of a

methyl group at the 3-position of the pyridazine ring.

Hydrolysis of 3-Cyanopyridazine: A standard transformation of a nitrile group to a carboxylic

acid, offering a reliable route from a readily available precursor.

Ring Formation from 1,4-Dicarbonyl Compounds: A classic approach to constructing the

pyridazine ring from acyclic precursors.

Palladium-Catalyzed Carbonylation of 3-Halopyridazines: A modern and efficient method for

introducing the carboxylic acid functionality.

Pathway 1: Oxidation of 3-Methylpyridazine
This pathway is a robust and frequently employed method for the synthesis of pyridazine-3-
carboxylic acid derivatives. The oxidation of the readily available 3-methylpyridazine or its

substituted analogues provides a direct route to the desired carboxylic acid.

Reaction Scheme

3-Methylpyridazine

Pyridazine-3-carboxylic acidOxidation

KMnO4 or K2Cr2O7
in H2SO4

Oxidation of 3-Methylpyridazine

Click to download full resolution via product page

Caption: Oxidation of 3-Methylpyridazine to Pyridazine-3-carboxylic acid.
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Experimental Protocols
Method A: Using Potassium Permanganate

A detailed procedure for the synthesis of 6-chloro-pyridazine-3-carboxylic acid from 3-chloro-

6-methylpyridazine is described in a patent.[1]

Reaction Setup: In a flask equipped with a stirrer and under an ice bath, add 8g (0.06 mol) of

3-chloro-6-methylpyridazine to 60ml of 50% sulfuric acid.

Addition of Oxidant: While stirring, gradually add 38g (0.24 mol) of potassium permanganate.

Reaction: After the addition is complete, heat the mixture to 80°C and maintain for 2 hours.

Work-up: Cool the reaction mixture and dilute with 200ml of ice water. Filter the solution and

extract the filtrate with ethyl acetate (4 x 100ml).

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and

evaporate the solvent under reduced pressure. The residue is recrystallized from methanol

to yield the product.

Method B: Using Potassium Dichromate

An alternative protocol utilizes potassium dichromate as the oxidizing agent.[1]

Reaction Setup: In a flask under an ice bath, add 8g (0.06 mol) of 3-chloro-6-

methylpyridazine to 60ml of concentrated sulfuric acid.

Addition of Oxidant: Gradually add 35g (0.12 mol) of potassium dichromate while stirring.

Reaction: Heat the mixture to 50°C and maintain for 2 hours.

Work-up: Cool the reaction mixture and pour it into 200ml of ice water. Extract the aqueous

solution with ethyl acetate (5 x 200ml).

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and

concentrate under vacuum. The crude product is recrystallized from methanol.
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Quantitative Data
Starting
Material

Oxidizing
Agent

Reaction
Conditions

Yield
Melting
Point

Reference

3-chloro-6-

methylpyridaz

ine

KMnO₄ 80°C, 2h 52% 148-151°C [1]

3-chloro-6-

methylpyridaz

ine

K₂Cr₂O₇ 50°C, 2h 65% 148-151°C [1]

Pathway 2: Hydrolysis of 3-Cyanopyridazine
The hydrolysis of a nitrile group to a carboxylic acid is a fundamental transformation in organic

synthesis. This method provides a reliable route to pyridazine-3-carboxylic acid, starting from

3-cyanopyridazine.

Reaction Scheme

3-Cyanopyridazine

Pyridazine-3-carboxylic acidHydrolysis

Acid or Base
H₂O, Heat

Hydrolysis of 3-Cyanopyridazine

Click to download full resolution via product page

Caption: Hydrolysis of 3-Cyanopyridazine to Pyridazine-3-carboxylic acid.
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Experimental Protocols
While a specific protocol for the hydrolysis of 3-cyanopyridazine is not explicitly detailed in the

provided search results, a general procedure for the hydrolysis of a cyanopyridine can be

adapted.[2]

Reaction Setup: In a round-bottom flask, dissolve 3-cyanopyridazine in an aqueous solution

of a strong acid (e.g., HCl, H₂SO₄) or a strong base (e.g., NaOH, KOH).

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer

chromatography (TLC).

Work-up (Acidic Hydrolysis): Cool the reaction mixture and neutralize with a base to

precipitate the product.

Work-up (Basic Hydrolysis): Cool the reaction mixture and acidify with a strong acid to a pH

where the carboxylic acid precipitates.

Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a

suitable solvent (e.g., water, ethanol).

Quantitative Data
Quantitative data for the direct hydrolysis of 3-cyanopyridazine is not available in the provided

search results. However, yields for analogous reactions are typically moderate to high.

Pathway 3: Ring Formation from 1,4-Dicarbonyl
Compounds
The condensation of a 1,4-dicarbonyl compound with hydrazine is a classic and versatile

method for the synthesis of the pyridazine ring. By choosing an appropriate dicarbonyl

precursor, pyridazine-3-carboxylic acid can be synthesized directly. One such precursor is

mucochloric acid.

Reaction Scheme
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Mucochloric Acid

IntermediateCondensation

Hydrazine (N₂H₄)

Pyridazine-3-carboxylic acid
Cyclization & Tautomerization

Synthesis from Mucochloric Acid

Click to download full resolution via product page

Caption: Synthesis of Pyridazine-3-carboxylic acid from Mucochloric Acid.

Experimental Protocols
A general method for the synthesis of pyridazinones from γ-keto acids and hydrazine is well-

established.[3] A specific protocol for the reaction of mucochloric acid with hydrazine to yield a

pyridazine carboxylic acid derivative would likely follow a similar procedure.

Reaction Setup: Dissolve mucochloric acid in a suitable solvent such as ethanol or acetic

acid.

Addition of Hydrazine: Add hydrazine hydrate to the solution, often at room temperature or

with gentle heating.

Reaction: Heat the reaction mixture to reflux for several hours until the reaction is complete,

as monitored by TLC.

Work-up: Cool the reaction mixture to allow the product to crystallize.

Purification: Collect the solid by filtration, wash with a cold solvent, and recrystallize to obtain

the pure product.

Quantitative Data
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Specific yield data for the synthesis of pyridazine-3-carboxylic acid from mucochloric acid is

not readily available in the provided search results.

Pathway 4: Palladium-Catalyzed Carbonylation of 3-
Halopyridazines
Modern synthetic methodologies, such as palladium-catalyzed carbonylation, offer an efficient

route to carboxylic acids and their derivatives. This method involves the reaction of a 3-

halopyridazine with carbon monoxide in the presence of a palladium catalyst.

Reaction Scheme

3-Chloropyridazine Pyridazine-3-carboxylic
acid derivative (e.g., ester)

Carbonylation

CO, Pd Catalyst,
Base, Solvent

Pyridazine-3-carboxylic acidHydrolysis

Acid or Base
H₂O

Palladium-Catalyzed Carbonylation

Click to download full resolution via product page

Caption: Palladium-Catalyzed Carbonylation of 3-Chloropyridazine.

Experimental Protocols
A general method for the palladium-catalyzed carbonylation of aryl halides to carboxylic acids

has been developed.[4] While a specific protocol for 3-chloropyridazine is not provided, the

general conditions can be adapted.

Reaction Setup: In a pressure vessel, combine the 3-halopyridazine, a palladium catalyst

(e.g., Pd(OAc)₂), a phosphine ligand (e.g., DPEPhos), and a base (e.g., K₂CO₃) in a suitable
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solvent (e.g., DMA).

Carbonylation: Pressurize the vessel with carbon monoxide (or use a CO source like CO₂)

and heat the reaction mixture.

Reaction Monitoring: Monitor the reaction progress by GC-MS or LC-MS.

Work-up: After the reaction is complete, cool the vessel, and carefully release the pressure.

The resulting ester or amide can be isolated and purified.

Hydrolysis: The isolated ester or amide is then hydrolyzed to the carboxylic acid using

standard acidic or basic conditions.

Quantitative Data
Yields for palladium-catalyzed carbonylation reactions are typically good to excellent, but

specific data for the direct synthesis of pyridazine-3-carboxylic acid is not available in the

provided search results.

Characterization of Pyridazine-3-carboxylic Acid
Accurate characterization of the synthesized pyridazine-3-carboxylic acid is crucial for

confirming its identity and purity. The following spectroscopic data are characteristic of the

target compound.

Spectroscopic Data
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Technique Expected Features

¹H NMR

Aromatic protons on the pyridazine ring typically

appear in the range of δ 7.5-9.5 ppm. The

carboxylic acid proton will be a broad singlet,

often downfield (>10 ppm), and may be

exchangeable with D₂O. For the parent

pyridazine, signals are observed at

approximately 9.2 ppm and 7.5 ppm.[5]

¹³C NMR

Carbon atoms of the pyridazine ring will appear

in the aromatic region (δ 120-160 ppm). The

carbonyl carbon of the carboxylic acid will be

further downfield (δ > 165 ppm). For a

coordinated pyridazine-3-carboxylate, the

pyridazine ring carbons appear between 125-

155 ppm and the carboxylate carbon at around

170.24 ppm.[6]

IR Spectroscopy

A broad O-H stretch from the carboxylic acid will

be present in the region of 2500-3300 cm⁻¹. A

strong C=O stretch will be observed around

1700-1725 cm⁻¹. C=N and C=C stretching

vibrations of the pyridazine ring will appear in

the 1400-1600 cm⁻¹ region.[6][7]

Mass Spectrometry

The molecular ion peak ([M]⁺ or [M+H]⁺)

corresponding to the molecular weight of

pyridazine-3-carboxylic acid (124.10 g/mol ) will

be observed.[8]

Conclusion
This technical guide has outlined four principal synthetic pathways to pyridazine-3-carboxylic
acid, a compound of significant interest to the pharmaceutical and agrochemical industries.

The choice of a particular synthetic route will depend on factors such as the availability of

starting materials, desired scale of production, and the required purity of the final product. The

provided experimental protocols and quantitative data serve as a valuable resource for
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researchers in the field. Further optimization of these methods may be necessary to achieve

desired outcomes for specific applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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